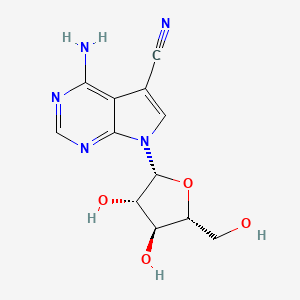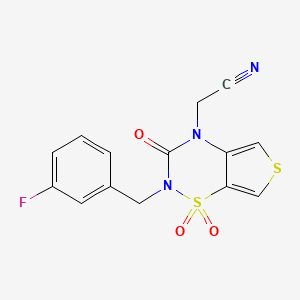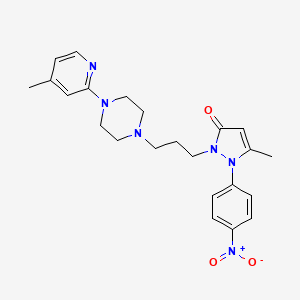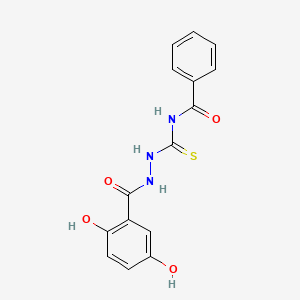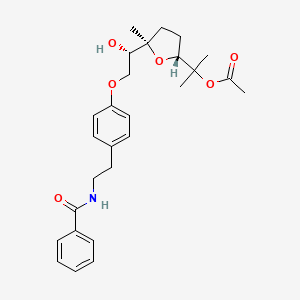
(-)-Tuberine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Tuberine is a naturally occurring alkaloid compound found in various plant species. It is known for its complex molecular structure and significant biological activities. This compound has garnered interest in the scientific community due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Tuberine involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the desired molecular structure. The reaction conditions typically involve controlled temperatures and pressures to ensure the correct formation of bonds and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
(-)-Tuberine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds.
科学研究应用
(-)-Tuberine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Researchers study its effects on various biological systems, including its potential as an antimicrobial and anticancer agent.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use in treating neurological disorders and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of (-)-Tuberine involves its interaction with specific molecular targets and pathways within biological systems. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific biological context and the concentration of the compound.
相似化合物的比较
Similar Compounds
(-)-Tuberine can be compared with other similar alkaloid compounds, such as:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Palmatine: Used in traditional medicine for its therapeutic effects.
Jatrorrhizine: Studied for its potential anticancer and antimicrobial activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique molecular structure and specific biological activities. Its distinct chemical properties make it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
157319-49-8 |
|---|---|
分子式 |
C27H35NO6 |
分子量 |
469.6 g/mol |
IUPAC 名称 |
2-[(2R,5R)-5-[(1S)-2-[4-(2-benzamidoethyl)phenoxy]-1-hydroxyethyl]-5-methyloxolan-2-yl]propan-2-yl acetate |
InChI |
InChI=1S/C27H35NO6/c1-19(29)33-26(2,3)24-14-16-27(4,34-24)23(30)18-32-22-12-10-20(11-13-22)15-17-28-25(31)21-8-6-5-7-9-21/h5-13,23-24,30H,14-18H2,1-4H3,(H,28,31)/t23-,24+,27+/m0/s1 |
InChI 键 |
GFABGVSRKCKLKA-CLCZQPDDSA-N |
手性 SMILES |
CC(=O)OC(C)(C)[C@H]1CC[C@](O1)(C)[C@H](COC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3)O |
规范 SMILES |
CC(=O)OC(C)(C)C1CCC(O1)(C)C(COC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-butoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12765853.png)
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)


